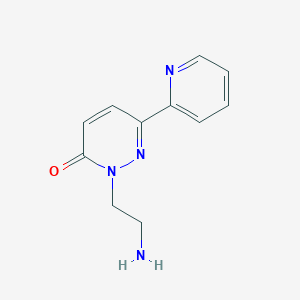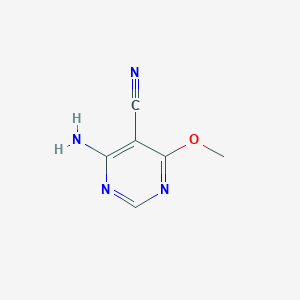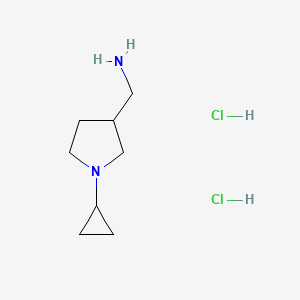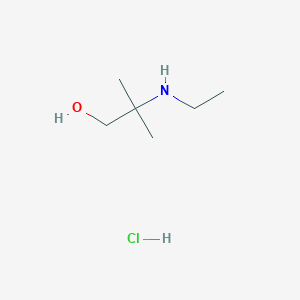
2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one
Übersicht
Beschreibung
The compound “2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one” is a complex organic molecule. It contains an aminoethyl group (2-aminoethyl), a pyridinyl group (6-pyridin-2-yl), and a pyridazinone group (pyridazin-3(2H)-one). These functional groups suggest that the compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen in the aminoethyl and pyridinyl groups could allow for hydrogen bonding, which could affect the compound’s structure and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The aminoethyl group could participate in reactions with acids and bases, while the pyridinyl and pyridazinone groups could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in water. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Wissenschaftliche Forschungsanwendungen
1. Coordination Chemistry and Luminescent Lanthanide Compounds
Research indicates that derivatives of pyridine, such as 2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one, have been used as ligands in coordination chemistry. These compounds have been highlighted for their role in producing luminescent lanthanide compounds, which are significant in biological sensing applications. Additionally, their iron complexes show unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
2. Synthesis of Heterocyclic Aminoimidazoazarenes
Research has been conducted on the synthesis of 2-amino-3,4-dimethylimidazo(4,5-f)quinoline and 2-amino-3,4,8-trimethylimidazo(4,5-f)quinoxaline, compounds related to this compound. These compounds represent a new class of mutagenic heterocyclic amines, amino-imidazoazarenes, with potential applications in various biological studies (Milić et al., 1993).
3. Anticancer Agent Synthesis and Evaluation
Some derivatives of pyridazinones have been synthesized and evaluated for their potential anticancer activity. These compounds, related to this compound, have been studied through molecular docking and in vitro screening, indicating their potential in anticancer applications (Mehvish & Kumar, 2022).
4. Synthesis of Heavily Substituted 2-Aminopyridines
Research on the synthesis of 2-aminopyridines, which are structurally related to this compound, has shown potential applications in various areas of organic chemistry. The development of these compounds involves the displacement of a methylsulfinyl group, indicating a versatile synthetic approach (Teague, 2008).
5. Inhibitors of 3-Phosphoinositide-Dependent Kinase
Pyridazin-3-one derivatives have been explored as potent and selective inhibitors of PDK1, indicating potential as anticancer agents. These studies focus on analogues with amines substituted at the pyridine ring, demonstrating their significance in cancer research and drug development (Murphy et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-6-8-15-11(16)5-4-10(14-15)9-3-1-2-7-13-9/h1-5,7H,6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWGSEKLINRCJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=O)C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215370 | |
| Record name | 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283109-03-4 | |
| Record name | 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1283109-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B1524799.png)


